molecular formula C14H10Cl2FNO B5042536 N-(2,4-dichlorobenzyl)-2-fluorobenzamide

N-(2,4-dichlorobenzyl)-2-fluorobenzamide

Cat. No.: B5042536
M. Wt: 298.1 g/mol
InChI Key: QWDWTEPDRFGJRZ-UHFFFAOYSA-N
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Description

“N-(2,4-dichlorobenzyl)-2-fluorobenzamide” is a compound that contains a benzamide group, which is a common moiety in pharmaceutical drugs due to its bioactivity . The 2,4-dichlorobenzyl group is also found in various antiseptic drugs .


Molecular Structure Analysis

The compound likely has a planar structure due to the conjugation in the benzamide group. The dichlorobenzyl and fluorobenzyl groups may cause electron-withdrawing effects, potentially affecting the compound’s reactivity .


Chemical Reactions Analysis

Again, while specific reactions involving “this compound” are not available, benzamides and dichlorobenzylic compounds are known to participate in various chemical reactions, including nucleophilic substitutions and electrophilic aromatic substitutions .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its specific structure. For instance, 2,4-dichlorobenzyl alcohol, a related compound, is known to have a melting point between 57 to 60 °C and a boiling point of 150 °C at 25 mmHg .

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. For instance, 2,4-dichlorobenzyl alcohol, a related compound, is known to have antiseptic properties, being able to kill bacteria and viruses associated with mouth and throat infections .

Safety and Hazards

The safety and hazards of “N-(2,4-dichlorobenzyl)-2-fluorobenzamide” would depend on its specific structure and properties. For instance, 2,4-dichlorobenzyl alcohol, a related compound, is known to cause skin irritation and serious eye irritation .

Properties

IUPAC Name

N-[(2,4-dichlorophenyl)methyl]-2-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2FNO/c15-10-6-5-9(12(16)7-10)8-18-14(19)11-3-1-2-4-13(11)17/h1-7H,8H2,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWDWTEPDRFGJRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCC2=C(C=C(C=C2)Cl)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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